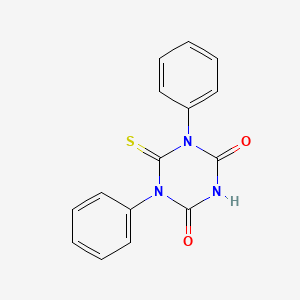
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione is a member of the class of 1,3,5-triazinanes This compound is characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at alternating positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the formation of the desired triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of protoporphyrinogen oxidase, interfering with the action of this enzyme and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar structural features but lacking the phenyl and sulfanylidene groups.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: A related compound with thioisocyanurate structure, known for its nonlinear optical properties.
Uniqueness
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione is unique due to the presence of both phenyl groups and a sulfanylidene moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
91234-98-9 |
|---|---|
Fórmula molecular |
C15H11N3O2S |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C15H11N3O2S/c19-13-16-14(20)18(12-9-5-2-6-10-12)15(21)17(13)11-7-3-1-4-8-11/h1-10H,(H,16,19,20) |
Clave InChI |
DBILQZLNRGVODE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)NC(=O)N(C2=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




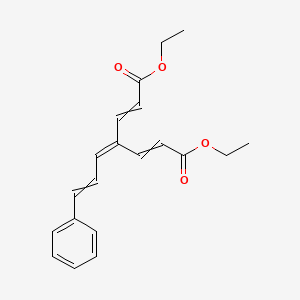

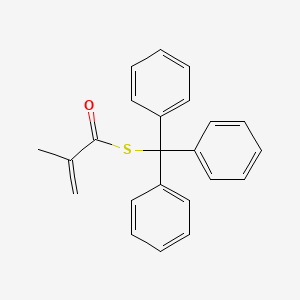
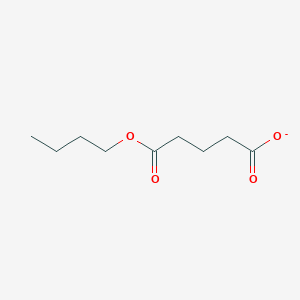

![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)

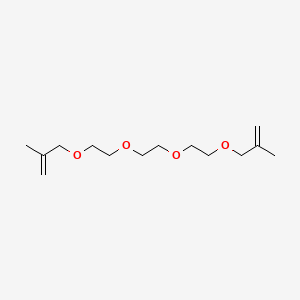



![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
